
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as CFTR corrector, is a chemical compound that has shown potential in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems, and CFTR correctors like 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide have been developed to correct the malfunctioning CFTR protein responsible for the disease.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
A study on the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes revealed insights into the metabolic pathways of these compounds, potentially implicating similar chloroacetamide derivatives in toxicological and environmental health research. The research highlighted how these compounds are processed in liver microsomes, suggesting a complex metabolic activation pathway leading to DNA-reactive products. This information could be relevant when considering the environmental impact and safety of using such compounds (Coleman et al., 2000).
Radiosynthesis for Imaging Applications
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the process of labeling compounds with fluorine-18 for in vivo imaging. This research provides a glimpse into how fluorine-containing compounds, similar to the one , can be utilized in the development of diagnostic tools and the exploration of their applications in medical imaging (Dollé et al., 2008).
Anti-Lung Cancer Activity
Research into fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents a case for exploring the potential anticancer properties of similar fluorine-containing compounds. This study suggests that modifications to the chemical structure can yield compounds with significant anticancer activity, indicating a possible research avenue for "2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" in oncology (Hammam et al., 2005).
Thrombin Inhibition
A study on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors demonstrates the therapeutic potential of similar compounds in the treatment or management of conditions related to thrombosis. The research underscores the importance of the chemical structure in determining the efficacy of such inhibitors, which could be relevant for developing new therapeutic agents (Lee et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of F6262-1337 is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein kinase that plays a crucial role in several cellular processes, including cell signaling, protein-protein interactions, and disease pathogenesis .
Mode of Action
F6262-1337, an isoquinoline sulfonamide derivative, inhibits LRRK2 by binding to its active site, thereby preventing the phosphorylation of its substrates . This inhibition disrupts the normal functioning of LRRK2, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of LRRK2 by F6262-1337 affects several biochemical pathways. These include pathways involved in cytoskeletal reorganization, which is crucial for maintaining cell shape and facilitating cellular movement . The compound also inhibits other kinases such as PKN2, PKD1, and PKA, which are known to regulate cytoskeletal reorganization .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) in the body . These properties significantly impact the drug’s bioavailability, efficacy, and safety profile.
Result of Action
The inhibition of LRRK2 and other kinases by F6262-1337 leads to significant changes at the molecular and cellular levels. For instance, it induces morphological changes in trabecular meshwork ™ cells, which can facilitate aqueous humor outflow via TM . This action is associated with a potent and long-lasting reduction of intraocular pressure (IOP), making F6262-1337 a potential therapeutic agent for glaucoma .
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-20-13-6-11(16-7-17-13)18-12(19)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRRWIMFKFCDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
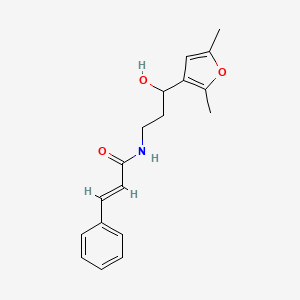
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)
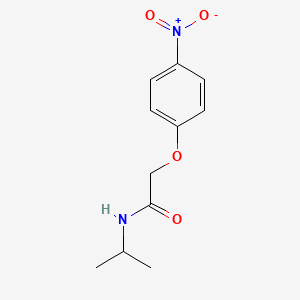
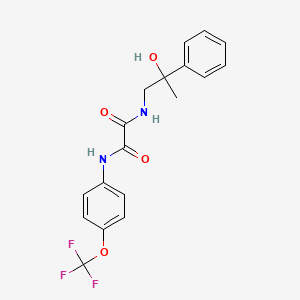
![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
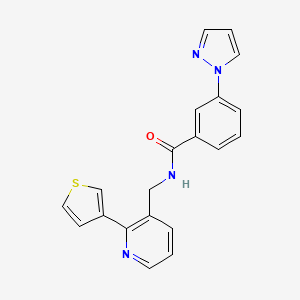
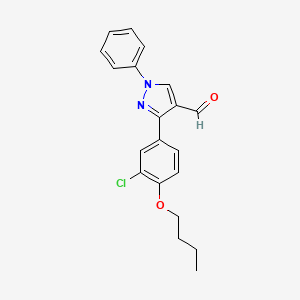
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)
